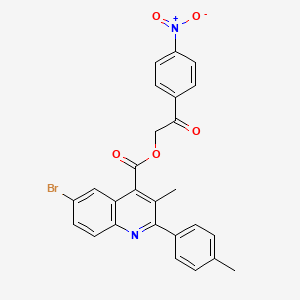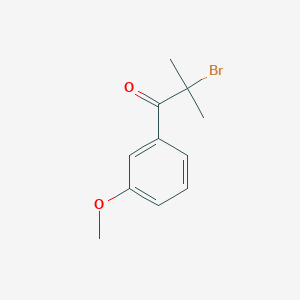
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone that features a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-methoxyphenyl)-2-methylpropan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(3-methoxyphenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to undergo diverse chemical transformations.
Material Science: Used in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The carbonyl group also plays a crucial role in its reactivity, allowing for various transformations such as reductions and oxidations. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
2-Bromo-1-(3-methoxyphenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.
2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and in various research applications .
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,12)10(13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3 |
InChI Key |
BJGJKLMADAQJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


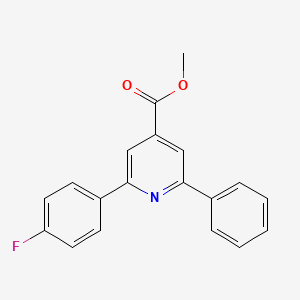
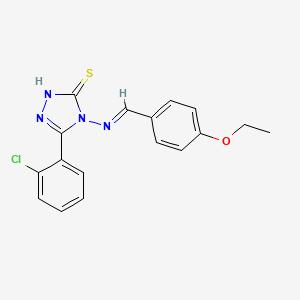

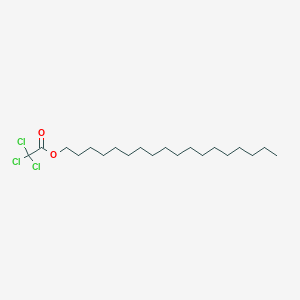
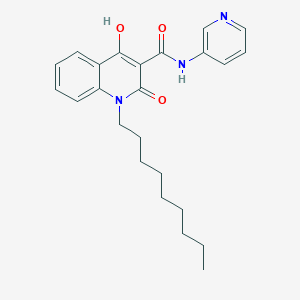

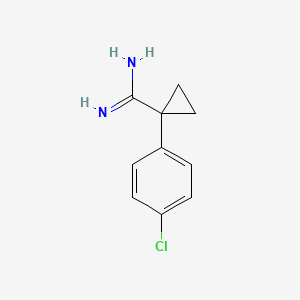

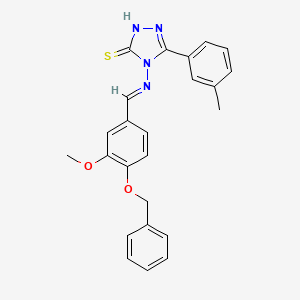
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)
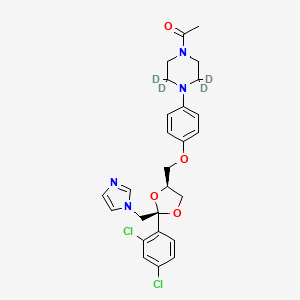
![2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041763.png)
